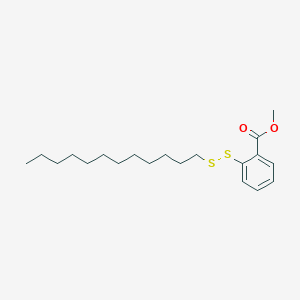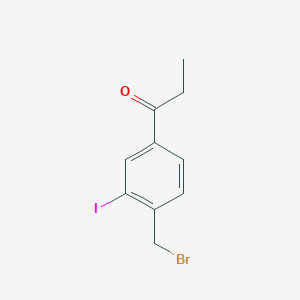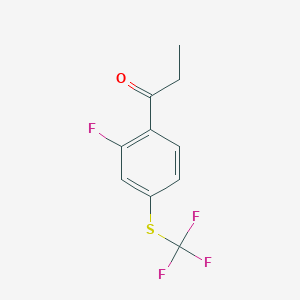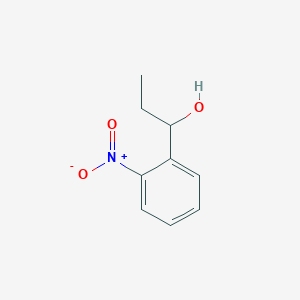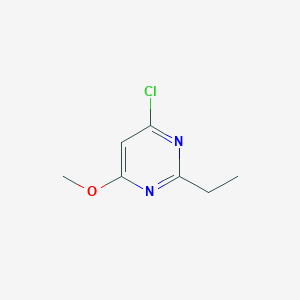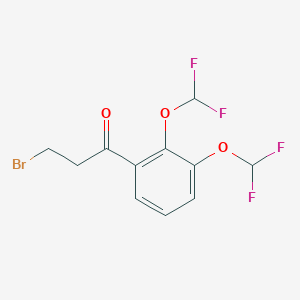
1-(2,3-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one is an organic compound characterized by the presence of difluoromethoxy groups and a bromopropanone moiety
Métodos De Preparación
The synthesis of 1-(2,3-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one typically involves the reaction of 2,3-bis(difluoromethoxy)benzene with a bromopropanone derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(2,3-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2,3-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: The compound is used in the development of advanced materials, such as fluorinated polyimides, which have applications in microelectronics and aerospace
Mecanismo De Acción
The mechanism of action of 1-(2,3-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The difluoromethoxy groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromopropanone moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
1-(2,3-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one can be compared with other similar compounds, such as:
1-(2,3-Bis(difluoromethoxy)phenyl)-2-chloropropan-1-one: This compound has a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound contains trifluoromethyl groups and is used extensively in promoting organic transformations.
The uniqueness of this compound lies in its specific combination of difluoromethoxy and bromopropanone functionalities, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H9BrF4O3 |
|---|---|
Peso molecular |
345.08 g/mol |
Nombre IUPAC |
1-[2,3-bis(difluoromethoxy)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C11H9BrF4O3/c12-5-4-7(17)6-2-1-3-8(18-10(13)14)9(6)19-11(15)16/h1-3,10-11H,4-5H2 |
Clave InChI |
KPMFYOUKAKXBFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)OC(F)F)OC(F)F)C(=O)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;nonahydrate](/img/structure/B14057198.png)
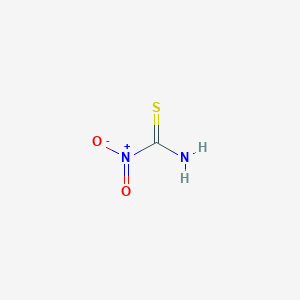



![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol](/img/structure/B14057224.png)

